methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H18BrNO3S2 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.99115 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Reactivity
The crystal structure of related methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrates a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The study reveals the stabilization of the crystal structure by intra- and intermolecular N-H···O hydrogen bonds, suggesting potential applications in designing compounds with specific interaction patterns (Vasu et al., 2004).
Synthetic Applications
- Substitution Reactions: Research on thieno[2,3-b][1]benzothiophen and thieno[3,2-b][1]benzothiophen derivatives provides insights into their reactivity, showing that these compounds undergo various substitution reactions such as bromination, Vilsmeier–Haack formylation, Friedel–Crafts acetylation, nitration, and metalation. This highlights the compound's versatility in synthetic chemistry for producing a wide range of derivatives (Chapman et al., 1971).
- Synthesis Under Microwave Irradiation: Studies on the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation point to innovative approaches in accelerating chemical reactions, potentially offering faster and more energy-efficient methods for producing complex molecules (Abdalha et al., 2011).
Biological Activities
Research on biologically active thiophene-3-carboxamide derivatives showcases the compound's potential in developing antibacterial and antifungal agents. The molecular structure and intermolecular interactions play a crucial role in its biological activities, opening avenues for designing new antimicrobial compounds (Vasu et al., 2003).
Heterocyclic Chemistry
The exploration of novel heterocyclic systems, such as the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, underscores the compound's utility in expanding the library of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Yagodkina-Yakovenko et al., 2018).
Properties
IUPAC Name |
methyl 2-[(5-bromothiophene-2-carbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3S2/c1-26-21(25)18-14-8-7-13(12-5-3-2-4-6-12)11-16(14)28-20(18)23-19(24)15-9-10-17(22)27-15/h2-6,9-10,13H,7-8,11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDZREUIYOPZIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C4=CC=C(S4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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